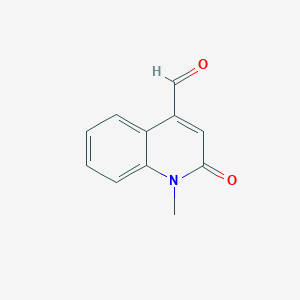

1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-2-oxoquinoline-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-12-10-5-3-2-4-9(10)8(7-13)6-11(12)14/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMNIMRLJXGFNQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=CC1=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30362542 | |

| Record name | 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15112-98-8 | |

| Record name | 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for 1-methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. This document details the prevalent Vilsmeier-Haack formylation approach, including experimental protocols and quantitative data.

Introduction

This compound is a crucial building block in medicinal chemistry. Its quinolone scaffold is a common feature in a wide array of biologically active molecules. The strategic placement of the methyl group at the 1-position and the carbaldehyde group at the 4-position offers versatile points for further chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery programs.

Primary Synthesis Method: Vilsmeier-Haack Formylation

The most common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, in this case, the 1-methyl-2-quinolone scaffold.

The reaction proceeds via the formation of a Vilsmeier reagent, typically a chloroiminium salt, from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). This electrophilic reagent then attacks the electron-rich 4-position of the 1-methyl-2-quinolone ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.

Signaling Pathway of the Vilsmeier-Haack Reaction

Navigating the Synthesis and Potential of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde: A Technical Guide for Researchers

Disclaimer: Detailed experimental data and biological activity profiles for 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde (CAS number 15112-98-8) are not extensively available in the public domain. This guide provides a comprehensive overview based on available information for the target compound and structurally related quinolinone derivatives to serve as a foundational resource for researchers, scientists, and drug development professionals. The experimental protocols and potential applications described herein are generalized from methodologies reported for analogous compounds and should be adapted and optimized for the specific target molecule.

Core Compound Properties

While specific experimentally determined physical properties for this compound are scarce, its basic molecular and computed data are summarized below. This table highlights the current knowledge gaps and provides a starting point for characterization.

| Property | Value | Source |

| CAS Number | 15112-98-8 | - |

| Molecular Formula | C₁₁H₉NO₂ | ChemSynthesis |

| Molecular Weight | 187.198 g/mol | ChemSynthesis |

| Melting Point | Not available | ChemSynthesis |

| Boiling Point | Not available | ChemSynthesis |

| Density | Not available | ChemSynthesis |

| SMILES | CN1C(=O)C=C(C=O)C2=C1C=CC=C2 | - |

| InChIKey | HMNIMRLJXGFNQG-UHFFFAOYAJ | - |

Synthesis of the Quinolinone Scaffold: Representative Methodologies

The synthesis of this compound and its analogs can be approached through several established synthetic routes for quinolinone and quinoline-carbaldehyde cores. The Vilsmeier-Haack reaction is a prominent method for the formylation of activated aromatic and heterocyclic compounds and serves as a likely pathway.

Generalized Experimental Protocol: Vilsmeier-Haack Formylation of an N-Methyl-2-quinolinone Precursor

This protocol is a generalized representation for the formylation of an N-methyl-2-quinolinone to yield a 4-carbaldehyde derivative. Optimization of reagents, temperature, and reaction time is crucial for the specific substrate.

Materials:

-

N-Methyl-2-oxo-1,2-dihydroquinoline (or a suitable precursor)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (3-5 equivalents) to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (2-4 equivalents) dropwise to the DMF, maintaining the temperature below 5°C.

-

Stir the mixture at 0°C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

-

Formylation Reaction: Dissolve the N-Methyl-2-oxo-1,2-dihydroquinoline precursor (1 equivalent) in a minimal amount of dry DMF or DCM.

-

Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 60-90°C. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired this compound.

Biological Activity and Screening of Quinolinone Derivatives

Quinoline and quinolinone scaffolds are present in a wide range of biologically active compounds, exhibiting anticancer, antibacterial, and anti-inflammatory properties.[1][2] The aldehyde functionality at the C4 position offers a versatile handle for further chemical modifications to explore structure-activity relationships (SAR).

Generalized Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Materials:

-

Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Test compound (this compound or its derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer (e.g., 0.01 M HCl in 10% SDS solution)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity.

-

Remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include wells with vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value can then be determined by plotting cell viability against the log of the compound concentration.

Visualizing Synthetic and Discovery Pathways

The following diagrams, generated using the DOT language, illustrate a generalized synthetic route and a typical workflow for the discovery and initial evaluation of novel quinolinone-based compounds.

Caption: Generalized workflow for the Vilsmeier-Haack formylation of N-methyl-2-quinolinone.

Caption: A typical workflow for the discovery and optimization of quinolinone-based drug candidates.

References

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde

This technical guide offers a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde, a compound of interest to researchers in medicinal chemistry and drug development. While a thorough search of scientific literature and spectral databases did not yield experimentally-derived ¹H and ¹³C NMR data for this specific molecule, this document provides predicted spectral data based on the analysis of structurally similar quinoline derivatives and established spectroscopic principles. The included experimental protocols and workflow diagrams are designed to guide researchers in the acquisition and analysis of NMR data for this class of compounds.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the known chemical shifts and coupling constants of analogous quinoline structures and the expected electronic effects of the N-methyl, 2-oxo, and 4-carbaldehyde substituents.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| CHO | 10.2 | s | - | 1H |

| H-3 | 7.9 | s | - | 1H |

| H-5 | 8.2 | d | 8.0 | 1H |

| H-6 | 7.4 | t | 7.5 | 1H |

| H-7 | 7.7 | t | 7.8 | 1H |

| H-8 | 7.9 | d | 8.2 | 1H |

| N-CH₃ | 3.8 | s | - | 3H |

s = singlet, d = doublet, t = triplet

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 162 |

| C-3 | 120 |

| C-4 | 145 |

| C-4a | 125 |

| C-5 | 130 |

| C-6 | 124 |

| C-7 | 134 |

| C-8 | 116 |

| C-8a | 140 |

| CHO | 193 |

| N-CH₃ | 30 |

Experimental Protocols for NMR Spectroscopy

A standardized protocol for the NMR analysis of quinoline derivatives is provided below.

Sample Preparation:

-

Weighing the Sample: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

Temperature: Standard room temperature (298 K) is typically sufficient.

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: A spectral width of 12-16 ppm is generally adequate.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is recommended.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence with a 30-degree pulse (e.g., 'zgpg30').

-

Spectral Width: A spectral width of 200-240 ppm.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2 seconds.

-

Number of Scans: 1024 to 4096 scans are typically required to achieve a good signal-to-noise ratio.

Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C NMR spectra.

Visualizations

The following diagrams illustrate the molecular structure of this compound and a general workflow for NMR data acquisition and analysis.

A Technical Guide to the Biological Activity of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Among its many variations, the 1-methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde core has emerged as a versatile precursor for the synthesis of novel compounds with significant pharmacological potential. While the core molecule itself is primarily a synthetic intermediate, its derivatives have demonstrated potent anticancer and antimicrobial properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound and its derivatives, with a focus on their potential applications in drug discovery and development.

Synthesis of the Core Scaffold

The primary synthetic route to this compound involves the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an activated aromatic substrate.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established Vilsmeier-Haack formylation reactions of activated quinoline precursors.

Materials:

-

1-methyl-2-oxo-1,2-dihydroquinoline (or a suitable precursor like N-methylacetanilide)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Crushed ice

-

Sodium carbonate solution

-

Appropriate organic solvents for extraction and recrystallization (e.g., dichloromethane, ethanol)

Procedure:

-

Formation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and magnetic stirrer, cool DMF to 0°C. Add POCl₃ dropwise to the cooled DMF with constant stirring. After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature to ensure the complete formation of the chloroiminium salt (Vilsmeier reagent).

-

Formylation Reaction: Cool the Vilsmeier reagent to 5°C. Gradually add the 1-methyl-2-oxo-1,2-dihydroquinoline substrate to the reagent with continuous stirring. After the addition, continue stirring for 30 minutes at this temperature.

-

Reaction Completion: Gently heat the reaction mixture on a water bath for several hours (the exact time may vary and should be monitored by Thin Layer Chromatography).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice.

-

Neutralization: Neutralize the acidic mixture with a saturated sodium carbonate solution until the pH is basic.

-

Isolation and Purification: The product may precipitate out of the solution upon neutralization. Collect the solid by filtration and wash it with water. The crude product can be further purified by recrystallization from a suitable solvent system.

Anticancer Activity

Derivatives of this compound have shown significant cytotoxic activity against a range of human cancer cell lines. Their anticancer effects are attributed to several distinct mechanisms of action, including the inhibition of key cellular enzymes and disruption of critical cellular processes.

Mechanisms of Anticancer Action

-

Pim-1 Kinase Inhibition: Pim-1 kinase is a serine/threonine kinase that is overexpressed in many human cancers and plays a crucial role in cell survival, proliferation, and drug resistance. Certain quinoline derivatives have been identified as potent inhibitors of Pim-1 kinase, leading to the induction of apoptosis and cell cycle arrest in cancer cells.

-

Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and cell shape maintenance. Some quinoline-based compounds inhibit the polymerization of tubulin, leading to a disruption of the microtubule network, mitotic arrest, and subsequent apoptotic cell death.

-

DNA Topoisomerase Inhibition: DNA topoisomerases are enzymes that regulate the topology of DNA during replication, transcription, and recombination. Quinoline derivatives can act as topoisomerase poisons by stabilizing the transient enzyme-DNA cleavage complex. This leads to the accumulation of double-strand DNA breaks, which triggers a DNA damage response and ultimately results in apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against various cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit cell growth by 50%).

| Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Dihydrazone Derivative 3b | MCF-7 (Breast) | 7.016 | [1] |

| Dihydrazone Derivative 3c | MCF-7 (Breast) | 7.05 | [1] |

| Dihydrazone Derivative 3a | BGC-823 (Gastric) | > 50 | [1] |

| Dihydrazone Derivative 3d | A549 (Lung) | 34.32 | [1] |

| 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one | HL-60 (Leukemia) | Low µM range | [2] |

| 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one | MCF-7 (Breast) | Low µM range | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well flat-bottom cell culture plates

-

This compound derivatives

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoline derivatives in complete culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and an untreated control (cells in medium only).

-

Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value is determined by plotting cell viability against the compound concentration.

Signaling Pathway Visualizations

Antimicrobial Activity

In addition to their anticancer properties, derivatives of this compound have demonstrated promising activity against a variety of bacterial and fungal pathogens.

Mechanism of Antimicrobial Action

The primary mechanism of antimicrobial action for many quinoline derivatives is the inhibition of bacterial DNA gyrase.[3] DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair.[3] By inhibiting this enzyme, quinoline compounds prevent the relaxation of supercoiled DNA, leading to the accumulation of DNA damage and ultimately bacterial cell death.[3]

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values, the lowest concentration of a compound that inhibits the visible growth of a microorganism, for representative this compound derivatives.

| Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Quinoxalin-2(1H)-one derivative 4a | Staphylococcus aureus | 0.97-15.62 | |

| Quinoxalin-2(1H)-one derivative 7 | Escherichia coli | 1.95-31.25 | |

| Quinoxalin-2(1H)-one derivative 8a | Candida albicans | 15.62-62.5 | |

| Imidazo[1,5-a]quinoxaline derivative 3d | Gram-positive bacteria | Comparable to reference drugs | |

| Imidazo[1,5-a]quinoxaline derivative 3e | Gram-negative bacteria | Comparable to reference drugs |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

This compound derivatives

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to a specific cell density.

-

Compound Dilution: Prepare serial two-fold dilutions of the quinoline derivatives in the appropriate broth directly in the wells of a 96-well microtiter plate.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (inoculum without any compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined by visual inspection or by measuring the optical density of the wells using a microplate reader.

Mechanism Visualization

Conclusion and Future Directions

The this compound scaffold serves as a valuable platform for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as both anticancer and antimicrobial agents through diverse and clinically relevant mechanisms of action. The synthetic accessibility of this core structure allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties and the exploration of structure-activity relationships.

Future research in this area should focus on:

-

Lead Optimization: Systematic modification of the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles.

-

Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways affected by these compounds to identify novel mechanisms and potential biomarkers of response.

-

In Vivo Efficacy and Safety: Evaluation of the most promising derivatives in preclinical animal models of cancer and infectious diseases to assess their in vivo efficacy, toxicity, and overall therapeutic potential.

-

Exploration of Other Therapeutic Areas: Given the broad biological activities of quinoline derivatives, investigating the potential of these compounds for other indications, such as antiviral, anti-inflammatory, or neuroprotective agents, is warranted.

References

Synthesis of Novel Bio-active Derivatives from 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel derivatives synthesized from the versatile starting material, 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde. This document details key reaction pathways, provides explicit experimental protocols, and summarizes the biological activities of the resulting compounds, with a focus on their potential as anticancer and antimicrobial agents.

Core Synthetic Pathways

This compound serves as a valuable scaffold for the generation of a diverse library of heterocyclic compounds through several key synthetic transformations. The primary reaction pathways explored include Knoevenagel condensation, formation of hydrazones and thiosemicarbazones, and cyclization reactions to yield pyrazole, pyrimidine, and triazole derivatives.

Caption: Core synthetic pathways for derivatization.

Experimental Protocols

General Synthesis of Thiosemicarbazone Derivatives

This protocol outlines the condensation reaction between this compound and a substituted thiosemicarbazide.

Materials:

-

This compound

-

Substituted thiosemicarbazide (e.g., thiosemicarbazide, 4-phenyl-3-thiosemicarbazide)

-

Methanol

-

Potassium carbonate (optional, as catalyst)

Procedure:

-

Dissolve 1 mmol of this compound in 20 mL of methanol in a 50 mL round-bottom flask equipped with a magnetic stirrer.

-

Add 1 mmol of the desired thiosemicarbazide derivative to the solution.

-

(Optional) Add a catalytic amount of potassium carbonate (e.g., 0.2 g).

-

Stir the reaction mixture at room temperature overnight, followed by refluxing for 1-2 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate/n-hexane 1:4).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the resulting precipitate, wash with cold methanol, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent like methanol or ethanol to obtain the purified thiosemicarbazone derivative.[1][2][3]

Caption: Workflow for thiosemicarbazone synthesis.

General Protocol for Knoevenagel Condensation

This procedure describes the base-catalyzed condensation of this compound with an active methylene compound.

Materials:

-

This compound

-

Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

-

Ethanol

-

Weak base catalyst (e.g., piperidine, triethylamine)

Procedure:

-

In a round-bottom flask, dissolve 1 mmol of this compound in 15-20 mL of ethanol.

-

Add 1-1.2 mmol of the active methylene compound to the solution.

-

Add a catalytic amount of a weak base (e.g., 2-3 drops of piperidine).

-

Reflux the reaction mixture for 2-6 hours, monitoring its progress by TLC.

-

Upon completion, cool the mixture in an ice bath to induce precipitation.

-

Filter the solid product, wash with cold ethanol, and dry.

-

Purify the product by recrystallization from a suitable solvent.[4]

Caption: Workflow for Knoevenagel condensation.

Quantitative Data Summary

The following tables summarize the reported yields and spectral data for representative derivatives synthesized from this compound.

Table 1: Synthesis of Thiosemicarbazone Derivatives

| Derivative | Reagent | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Ref. |

| 1 | Thiosemicarbazide | 90 | 248-250 | 11.64 (s, 1H, NH), 8.31 (s, 1H, NH), 8.09 (s, 1H, NH), 7.2-8.0 (m, Ar-H), 3.8 (s, 3H, N-CH₃) | 178.1 (C=S), 161.2 (C=O), 142.5 (C=N), 115-140 (Ar-C), 29.8 (N-CH₃) | [5] |

| 2 | 4-Methylthiosemicarbazide | - | - | 11.5 (s, 1H, NH), 8.4 (q, 1H, NH), 7.2-8.0 (m, Ar-H), 3.8 (s, 3H, N-CH₃), 3.1 (d, 3H, NH-CH₃) | 177.9 (C=S), 161.3 (C=O), 142.8 (C=N), 115-140 (Ar-C), 31.2 (NH-CH₃), 29.8 (N-CH₃) | [5] |

| 3 | 4-Ethylthiosemicarbazide | - | - | 11.5 (s, 1H, NH), 8.4 (t, 1H, NH), 7.2-8.0 (m, Ar-H), 3.8 (s, 3H, N-CH₃), 3.6 (m, 2H, CH₂), 1.2 (t, 3H, CH₃) | 177.5 (C=S), 161.3 (C=O), 142.7 (C=N), 115-140 (Ar-C), 39.0 (CH₂), 29.8 (N-CH₃), 14.9 (CH₃) | [5] |

Table 2: Synthesis of Hydrazone Derivatives

| Derivative | Reagent | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Ref. |

| 4 | Hydrazine Hydrate | - | >300 | 12.05 (s, 1H, NH), 8.51 (s, 1H, N=CH), 7.3-8.2 (m, Ar-H), 3.8 (s, 3H, N-CH₃) | 161.5 (C=O), 145.2 (N=CH), 115-140 (Ar-C), 29.9 (N-CH₃) | [6][7] |

| 5 | Phenylhydrazine | 97 | 210-212 | 11.8 (s, 1H, NH), 8.6 (s, 1H, N=CH), 6.8-8.2 (m, Ar-H), 3.8 (s, 3H, N-CH₃) | 161.4 (C=O), 144.8 (N=CH), 112-145 (Ar-C), 29.9 (N-CH₃) | [7] |

Biological Activity and Signaling Pathways

Numerous derivatives of this compound have demonstrated significant biological activity, particularly as anticancer and antimicrobial agents.

Anticancer Activity

Quinoline-based compounds are known to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[8][9][10][11]

Kinase Inhibition: Several quinoline derivatives function as inhibitors of key kinases involved in cancer cell signaling pathways, such as EGFR, VEGFR, and c-Met.[12] Inhibition of these kinases can disrupt downstream signaling cascades that control cell proliferation, survival, and angiogenesis.

Induction of Apoptosis: Many cytotoxic quinoline-carbaldehyde derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the intrinsic pathway, involving the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[13]

Caption: Generalized intrinsic apoptosis pathway.

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents. Their mechanisms of action are diverse and can include the inhibition of bacterial DNA gyrase and topoisomerase IV, disruption of cell wall synthesis, and interference with microbial metabolism.[14][15][16] The specific mechanism is often dependent on the nature and position of the substituents on the quinoline core.

Conclusion

This compound is a highly versatile and valuable starting material for the synthesis of a wide array of novel heterocyclic derivatives. The straightforward and efficient synthetic protocols for generating Knoevenagel condensation products, hydrazones, thiosemicarbazones, and various cyclized heterocycles, coupled with the significant anticancer and antimicrobial activities exhibited by these derivatives, underscore the potential of this scaffold in drug discovery and development. Further exploration of structure-activity relationships and mechanistic studies will be crucial in optimizing the therapeutic potential of these promising compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 5. 1,2-Dihydroquinoline synthesis [organic-chemistry.org]

- 6. alcrut.com [alcrut.com]

- 7. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijmphs.com [ijmphs.com]

- 12. mdpi.com [mdpi.com]

- 13. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

Spectroscopic Profile of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde. Due to the limited availability of published experimental data for this specific compound, this document presents a predictive spectroscopic profile based on established principles and data from structurally analogous molecules. Detailed, plausible experimental protocols for its synthesis via the Vilsmeier-Haack reaction and its subsequent spectroscopic analysis are also provided to facilitate further research and application in drug discovery and development.

Introduction

This compound, with the molecular formula C₁₁H₉NO₂ and a molecular weight of 187.19 g/mol , is a member of the quinolone class of heterocyclic compounds.[1] The quinolone scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active agents. The introduction of a carbaldehyde group at the 4-position and a methyl group on the nitrogen atom creates a versatile intermediate for the synthesis of more complex derivatives with potential therapeutic applications. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research or development pipeline.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of spectroscopic data of closely related compounds, including quinoline-4-carbaldehyde and various N-methylated quinolones.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~10.2 | s | - | 1H | -CHO |

| ~8.5 | d | ~8.0 | 1H | H-5 |

| ~7.8 | t | ~7.5 | 1H | H-7 |

| ~7.6 | d | ~8.5 | 1H | H-8 |

| ~7.4 | t | ~7.5 | 1H | H-6 |

| ~7.2 | s | - | 1H | H-3 |

| ~3.8 | s | - | 3H | N-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~192 | C=O (aldehyde) |

| ~162 | C=O (quinolone) |

| ~148 | C-4 |

| ~141 | C-8a |

| ~134 | C-7 |

| ~130 | C-5 |

| ~125 | C-6 |

| ~118 | C-3 |

| ~115 | C-4a |

| ~114 | C-8 |

| ~30 | N-CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2930 | Weak | Aliphatic C-H Stretch (N-CH₃) |

| ~2850, ~2750 | Weak | Aldehyde C-H Stretch (Fermi resonance) |

| ~1690 | Strong | C=O Stretch (Aldehyde) |

| ~1650 | Strong | C=O Stretch (Quinolone amide) |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C Stretch |

| ~1370 | Medium | C-N Stretch |

| ~760 | Strong | C-H Bend (ortho-disubstituted benzene) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 187 | [M]⁺ |

| 158 | [M-CHO]⁺ |

| 130 | [M-CHO-CO]⁺ |

Table 5: Predicted UV-Vis Spectroscopic Data (in Methanol)

| λmax (nm) | Molar Absorptivity (ε) L·mol⁻¹·cm⁻¹ | Transition |

| ~230 | ~30,000 | π → π |

| ~280 | ~15,000 | π → π |

| ~340 | ~8,000 | n → π* |

Experimental Protocols

The following sections detail the plausible experimental procedures for the synthesis and spectroscopic characterization of this compound.

Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2]

Materials:

-

1-methyl-2(1H)-quinolone

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form in situ.

-

After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

-

Dissolve 1-methyl-2(1H)-quinolone (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-50 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound as a solid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are to be recorded on a 500 MHz spectrometer.

-

The sample should be dissolved in deuterated chloroform (CDCl₃).

-

Chemical shifts (δ) are to be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

The IR spectrum is to be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data should be reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

-

Mass spectral data is to be obtained using an Electron Ionization (EI) mass spectrometer.

-

The molecular ion peak [M]⁺ and major fragmentation peaks should be recorded.

UV-Visible (UV-Vis) Spectroscopy:

-

The UV-Vis absorption spectrum is to be recorded on a dual-beam UV-Vis spectrophotometer.

-

A solution of the compound in methanol (or another suitable solvent) should be prepared in a quartz cuvette.

-

The wavelengths of maximum absorbance (λmax) and corresponding molar absorptivity (ε) should be determined.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented data, derived from the analysis of structurally similar compounds, offers a solid foundation for researchers working with this molecule. The outlined experimental protocols for its synthesis and analysis are designed to be robust and reproducible, paving the way for further exploration of this compound and its derivatives in various scientific disciplines, particularly in the realm of drug discovery and development. Future experimental validation of the predicted spectroscopic data is encouraged to further solidify the understanding of this compound's chemical properties.

References

An In-Depth Technical Guide on the Discovery and Historical Synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde, a quinolone derivative of interest in medicinal chemistry and organic synthesis. While the specific historical discovery of this compound is not extensively documented in readily available literature, its synthesis can be understood through established methodologies for the functionalization of quinoline scaffolds. This document details the most probable synthetic routes, focusing on the Vilsmeier-Haack formylation of 1-methyl-2(1H)-quinolone, and presents relevant experimental data for related compounds to provide a practical framework for its preparation. The guide includes structured data tables for easy comparison of key quantitative information and utilizes Graphviz diagrams to illustrate synthetic pathways and experimental workflows.

Introduction

This compound, with the chemical formula C₁₁H₉NO₂ and a molecular weight of 187.19 g/mol , is a member of the quinolone class of heterocyclic compounds.[1] Quinolone derivatives are of significant interest in drug discovery and materials science due to their diverse biological activities and photochemical properties. The introduction of a formyl group at the C4-position of the 1-methyl-2-oxo-quinoline scaffold provides a versatile chemical handle for further molecular elaboration, making it a valuable intermediate in the synthesis of more complex molecules.

While a seminal publication detailing the initial discovery and synthesis of this specific carbaldehyde is not prominently cited, its preparation logically follows from well-established reactions for the C-formylation of activated heterocyclic systems. The most probable and historically significant method for the synthesis of this compound is the Vilsmeier-Haack reaction.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 15112-98-8 | [2] |

| Molecular Formula | C₁₁H₉NO₂ | [1] |

| Molecular Weight | 187.198 g/mol | [1] |

| Appearance | Not specified in literature | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not specified in literature |

Historical Synthesis

The synthesis of this compound is best understood in the context of the broader history of quinoline synthesis and functionalization. The Vilsmeier-Haack reaction, developed in the 1920s, provides a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. Given the electronic nature of the 1-methyl-2(1H)-quinolone system, this reaction represents the most logical and historically relevant approach to introduce a formyl group at the 4-position.

Proposed Synthetic Pathway: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). This electrophilic reagent then attacks the electron-rich quinolone ring to afford the desired aldehyde after hydrolysis.

The proposed reaction scheme is as follows:

Caption: Proposed Vilsmeier-Haack synthesis of the target compound.

Synthesis of the Precursor: 1-Methyl-2(1H)-quinolone

The starting material for the proposed synthesis, 1-methyl-2(1H)-quinolone, can be prepared by the N-methylation of 2(1H)-quinolone. This is a standard procedure in organic synthesis. A representative protocol for a similar N-methylation is the synthesis of Ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate from its N-H precursor.

Experimental Protocol for N-Methylation (Adapted from a similar synthesis): A solution of the corresponding N-H quinolone (1 equivalent) in a suitable solvent like DMF is treated with a methylating agent such as iodomethane (methyl iodide) in the presence of a base like potassium carbonate. The reaction is typically stirred at room temperature until completion.

Detailed Experimental Protocols (Hypothetical)

While a specific, detailed historical protocol for the synthesis of this compound is not available in the searched literature, a plausible experimental procedure can be constructed based on general protocols for the Vilsmeier-Haack formylation of related heterocyclic compounds.

Vilsmeier-Haack Formylation of 1-Methyl-2(1H)-quinolone

Objective: To synthesize this compound via the Vilsmeier-Haack reaction.

Materials:

-

1-Methyl-2(1H)-quinolone

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

-

Formylation Reaction: Dissolve 1-methyl-2(1H)-quinolone (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction is then heated to a moderate temperature (e.g., 40-60 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The aqueous layer is then extracted with DCM (3 x volumes). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Expected Characterization: The structure of the final product would be confirmed by standard spectroscopic methods:

-

¹H NMR: Expect signals for the methyl group, the aromatic protons, and a characteristic downfield singlet for the aldehyde proton.

-

¹³C NMR: Expect signals for the carbonyl carbon, the aldehyde carbon, and the carbons of the quinoline ring system.

-

Mass Spectrometry: Expect a molecular ion peak corresponding to the molecular weight of the product (187.19 g/mol ).

-

Infrared Spectroscopy: Expect a strong absorption band for the aldehyde C=O stretch and the quinolone C=O stretch.

Caption: A generalized experimental workflow for the synthesis.

Quantitative Data from Related Syntheses

To provide a practical context for the expected outcomes of the synthesis of this compound, quantitative data from the synthesis of structurally similar compounds are presented in Table 2.

| Compound | Synthetic Method | Starting Material | Reagents | Yield | Reference |

| Ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate | N-Methylation | Ethyl 1,2-dihydro-2-oxoquinoline-4-carboxylate | Iodomethane, K₂CO₃, TBAB in DMF | 81% | [3] |

| 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | Vilsmeier-Haack Cyclization & Hydrolysis | N-p-tolylacetamide | POCl₃, DMF; then HCl | 63% (for chloro-intermediate), 80% (for hydrolysis) | [4] |

Biological Significance and Signaling Pathways (Hypothetical)

While no specific biological activities or signaling pathway involvements for this compound have been identified in the literature reviewed, the quinolone scaffold is a well-known pharmacophore. Many quinolone derivatives exhibit a range of biological activities, including antibacterial, anticancer, and antiviral properties.

Should this compound be investigated as a potential drug candidate, a hypothetical workflow for its biological evaluation is presented below.

Caption: A hypothetical workflow for biological evaluation.

Conclusion

This compound is a valuable synthetic intermediate whose historical discovery is not prominently documented. However, its synthesis can be reliably achieved through well-established synthetic methodologies, primarily the Vilsmeier-Haack formylation of 1-methyl-2(1H)-quinolone. This technical guide has provided a comprehensive overview of the most probable synthetic route, including a detailed, albeit hypothetical, experimental protocol. The provided data on related compounds and the illustrative diagrams offer a solid foundation for researchers and drug development professionals interested in the synthesis and potential applications of this and similar quinolone derivatives. Further research into historical chemical literature may yet uncover the original report of this compound's synthesis.

References

An In-depth Technical Guide on the Potential Therapeutic Applications of the 1-Methyl-2-oxo-1,2-dihydroquinoline Scaffold

Disclaimer: This document summarizes the therapeutic potential of the quinolinone chemical scaffold. Direct therapeutic applications and extensive biological data for the specific molecule, 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde, are not widely available in current scientific literature. The information presented herein is largely based on studies of structurally related quinolinone derivatives and is intended to infer potential areas of research and application for the core molecule.

The quinolin-2(1H)-one (2-quinolone) core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities. The versatility of this scaffold allows for substitutions at various positions, leading to a diverse range of derivatives with potential therapeutic applications. This guide explores the potential therapeutic uses of this compound by examining the established activities of its close analogs.

Potential Therapeutic Applications

The quinolinone scaffold has been extensively investigated for various pharmacological activities. Derivatives have shown promise in the following therapeutic areas:

-

Anticancer Activity: Numerous quinolinone derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[1][2] The proposed mechanisms of action are diverse and include the induction of apoptosis, inhibition of cell cycle progression, and interference with key signaling pathways involved in cancer cell proliferation.[3]

-

Antimicrobial Activity: The quinolinone core is a key feature of several antibacterial agents.[4] Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[5][6] The antimicrobial mechanism often involves the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall.[7]

-

Antioxidant Activity: Several quinolinone derivatives have been identified as potent antioxidant agents.[8][9] Their ability to scavenge free radicals and reduce oxidative stress suggests potential applications in the treatment of diseases associated with oxidative damage.[10]

-

Antiviral Activity: The antiviral potential of quinolinone derivatives has been demonstrated against a range of viruses.[11][12] Studies have shown that these compounds can inhibit viral replication and other key stages of the viral life cycle.[13]

Data Presentation

The following tables summarize the quantitative data for various quinolinone derivatives from the cited literature.

Table 1: Anticancer Activity of Quinolinone Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 / % Growth Inhibition | Reference |

| 4-hydroxyquinolone analogue (3g) | HCT116 (Colon) | Not specified, but noted as promising | [1] |

| N-Aryl-7-hydroxy-4-methyl-2-oxoquinoline-1(2H)carboxamide (5a) | TK-10 (Renal) | %GI = 82.90 at 10 µM | [8] |

| N-Aryl-7-hydroxy-4-methyl-2-oxoquinoline-1(2H)carboxamide (5j) | CCRF-CEM (Leukemia) | %GI = 58.61 at 10 µM | [8] |

| Copper(II) complexes of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazones | A375 (Melanoma), BxPC3 (Pancreatic), HCT-15 (Colon) | High cytotoxicity reported | [7] |

Table 2: Antimicrobial Activity of Quinolinone Derivatives

| Compound/Derivative Class | Microorganism | MIC (µmol/mL) | Reference |

| Furochromenoquinoline derivatives (20a,b), (21a,b), (9a,b), (19a,b) | Klebsiella pneumoniae, Escherichia coli (Gram-negative) | 1-4 | [5] |

| Furochromenoquinoline derivatives (20a,b), (21a,b), (9a,b), (19a,b) | Streptococcus pyogenes, Staphylococcus aureus (Gram-positive) | 1-4 | [5] |

| Quinazolinone Schiff base (4e) | P. aeruginosa, S. aureus | 32 µg/mL | [6] |

| Quinazolinone Schiff bases (4e), (4m) | E. coli | 128 µg/mL | [6] |

Table 3: Antioxidant Activity of Quinolinone Derivatives

| Compound/Derivative Class | Assay | IC50 | Reference |

| N-Aryl-7-hydroxy-4-methyl-2-oxoquinoline-1(2H)carboxamide (5a) | DPPH free radical scavenging | 14.16 ± 0.42 µM | [8] |

| 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives | DPPH, ABTS+, O2-, OH- radical scavenging | Multiple compounds showed better activity than BHT | [9] |

Table 4: Antiviral Activity of Quinolinone Derivatives

| Compound/Derivative Class | Virus | EC50 / % Inhibition | Reference |

| 4-oxo-4H-quinoline acylhydrazone (4) | Tobacco Mosaic Virus (TMV) | Inactive: 51.2%, Curative: 47.6%, Protective: 46.3% at 500 mg/L | [11] |

| 4-oxo-4H-quinoline acylhydrazone (11) | Tobacco Mosaic Virus (TMV) | Inactive: 49.6%, Curative: 43.0%, Protective: 45.2% at 500 mg/L | [11] |

| 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazides | HIV | EC50 values ranging from 75 to 150 µM | [12] |

| 4-oxoquinoline-3-carboxamide (4h) | Bovine herpesvirus type 5 | EC50 = 6.0 µM ±1.5 | [13] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols based on the cited literature.

Anticancer Activity (In Vitro Cytotoxicity Assay) A common method to assess anticancer activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Assay: After incubation, the medium is replaced with fresh medium containing MTT. The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity (Minimum Inhibitory Concentration - MIC Assay) The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Microorganism Preparation: Bacterial or fungal strains are cultured in a suitable broth medium to a specific density.

-

Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microorganism suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Antioxidant Activity (DPPH Radical Scavenging Assay) This assay measures the ability of a compound to act as a free radical scavenger.

-

Sample Preparation: A solution of the test compound is prepared in a suitable solvent (e.g., methanol).

-

Reaction Mixture: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent is prepared. The test compound solution is added to the DPPH solution.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Visualizations

Generalized Synthesis of 2-Oxo-Quinoline-3-Carbaldehyde Derivatives

Caption: A generalized synthetic pathway for 2-oxo-quinoline-3-carbaldehyde derivatives.

Hypothetical Anticancer Mechanism of Action

Caption: Potential anticancer mechanisms of quinolinone derivatives.

References

- 1. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde|101382-53-0 [benchchem.com]

- 8. Green Synthesis of Oxoquinoline-1(2H)-Carboxamide as Antiproliferative and Antioxidant Agents: An Experimental and In-Silico Approach to High Altitude Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antioxidant activities of 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives [article.sapub.org]

- 11. Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Biological Evaluation, and Molecular Modeling Studies of New 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazides as Potential Anti-HIV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antiviral activity of 4-oxoquinoline-3-carboxamide derivatives against bovine herpesvirus type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Formation of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanisms, experimental protocols, and key data associated with the synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde, a valuable intermediate in medicinal chemistry and organic synthesis.

Core Reaction Mechanism: The Vilsmeier-Haack Formylation

The formation of this compound is predominantly achieved through the Vilsmeier-Haack reaction. This reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. The key steps of the mechanism are outlined below:

Step 1: Formation of the Vilsmeier Reagent The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with a halogenating agent such as phosphorus oxychloride (POCl₃). This reaction forms a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.

Step 2: Electrophilic Aromatic Substitution The electron-rich ring of the substrate, 1-methyl-2-oxo-1,2-dihydroquinoline (also known as N-methyl-2-quinolone), acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. This attack preferentially occurs at the C4 position of the quinolone ring, which is activated by the electron-donating nitrogen atom and the carbonyl group. This step results in the formation of an iminium salt intermediate.

Step 3: Hydrolysis The final step involves the hydrolysis of the iminium salt intermediate. The addition of water to the reaction mixture leads to the cleavage of the carbon-nitrogen double bond, yielding the final aldehyde product, this compound, and regenerating a secondary amine.

A diagrammatic representation of this signaling pathway is provided below:

Experimental Protocols

Materials:

-

1-methyl-2-oxo-1,2-dihydroquinoline

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

Part A: Preparation of the Vilsmeier Reagent

-

In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

Part B: Formylation Reaction

-

Dissolve 1-methyl-2-oxo-1,2-dihydroquinoline in anhydrous dichloromethane (DCM) or a minimal amount of anhydrous DMF.

-

Add the solution of the quinolone derivative dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 60-90 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using thin-layer chromatography (TLC).

Part C: Work-up and Purification

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

A workflow for this experimental setup is illustrated below:

Quantitative Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| CAS Number | 15112-98-8 |

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.19 g/mol |

| Appearance | Solid |

| Purity | Typically ≥98% |

Note: Specific yield and melting point data can vary depending on the precise reaction conditions and purification methods employed.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aldehydic Proton (-CHO): A singlet in the region of δ 9.5-10.5 ppm.

-

Aromatic Protons: Multiple signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the quinoline ring system.

-

N-Methyl Protons (-NCH₃): A singlet around δ 3.5-4.0 ppm.

-

Vinyl Proton (=CH-): A singlet corresponding to the proton at the C3 position.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon (C=O, aldehyde): A signal in the downfield region, typically δ 190-200 ppm.

-

Carbonyl Carbon (C=O, quinolone): A signal around δ 160-165 ppm.

-

Aromatic and Vinylic Carbons: Multiple signals in the region of δ 115-150 ppm.

-

N-Methyl Carbon (-NCH₃): A signal in the aliphatic region, typically δ 30-35 ppm.

IR (Infrared) Spectroscopy:

-

C=O Stretch (aldehyde): A strong absorption band around 1680-1700 cm⁻¹.

-

C=O Stretch (quinolone): A strong absorption band around 1640-1660 cm⁻¹.

-

C-H Stretch (aldehyde): Two weak bands around 2820 and 2720 cm⁻¹.

-

Aromatic C=C Stretches: Multiple bands in the region of 1450-1600 cm⁻¹.

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 187.19).

-

Fragmentation Pattern: Characteristic fragmentation patterns involving the loss of the formyl group (-CHO) and other fragments from the quinoline ring.

This technical guide provides a foundational understanding of the synthesis of this compound. For specific applications, it is recommended that researchers optimize the provided experimental protocols and perform thorough characterization of the resulting product.

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde as a key starting material. The following protocols are based on established synthetic methodologies for analogous aldehydes and offer a strategic guide for the preparation of novel quinoline-based heterocycles with potential applications in medicinal chemistry and drug discovery.

Synthesis of Dihydropyrimidinone Derivatives via Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that provides an efficient route to 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs, which are known for a wide range of pharmacological activities.[1][2][3] This protocol outlines the synthesis of a dihydropyrimidinone derivative from this compound.

Experimental Protocol

A mixture of this compound (1.0 eq.), a β-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 eq.), and urea or thiourea (1.5 eq.) is subjected to the reaction conditions outlined in the table below. The reaction can be catalyzed by a Brønsted or Lewis acid.[1]

General Procedure:

-

To a round-bottom flask, add this compound, the β-dicarbonyl compound, urea/thiourea, and the catalyst in the specified solvent.

-

Heat the reaction mixture to the indicated temperature and stir for the specified time.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice, and collect the precipitated solid by filtration.

-

Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure product.

Data Presentation

| Entry | β-Dicarbonyl Compound | N-Nucleophile | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Ethyl Acetoacetate | Urea | HCl (cat.) | Ethanol | Reflux | 4-6 | 85-95 (estimated) |

| 2 | Acetylacetone | Thiourea | p-TsOH | Acetic Acid | 100 | 3-5 | 80-90 (estimated) |

Note: Yields are estimated based on similar reactions reported in the literature for other heterocyclic aldehydes.[4]

Reaction Pathway

Caption: Biginelli reaction for dihydropyrimidinone synthesis.

Synthesis of α,β-Unsaturated Compounds via Knoevenagel Condensation

The Knoevenagel condensation is a versatile method for the formation of carbon-carbon bonds, reacting an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to yield an α,β-unsaturated product.[5][6] These products can serve as valuable intermediates for the synthesis of more complex heterocyclic systems.

Experimental Protocol

This compound (1.0 eq.) is reacted with an active methylene compound (1.1 eq.) in the presence of a catalytic amount of a weak base.

General Procedure:

-

In a round-bottom flask, dissolve this compound and the active methylene compound in a suitable solvent.

-

Add a catalytic amount of the base (e.g., a few drops of piperidine).

-

Reflux the mixture for the specified time, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Recrystallize the crude product from an appropriate solvent to obtain the pure α,β-unsaturated compound.

Data Presentation

| Entry | Active Methylene Compound | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Malononitrile | Piperidine | Ethanol | Reflux | 2-3 | 90-98 (estimated) |

| 2 | Ethyl Cyanoacetate | Triethylamine | Toluene | Reflux | 4-6 | 85-95 (estimated) |

| 3 | Barbituric Acid | Ammonium Acetate | Acetic Acid | 120 | 1-2 | 88-96 (estimated) |

Note: Yields are estimated based on literature reports for analogous aromatic and heteroaromatic aldehydes.[7][8]

Experimental Workflow

Caption: Knoevenagel condensation experimental workflow.

Proposed Synthesis of Pyrazole Derivatives

A plausible route for the synthesis of pyrazole derivatives from this compound involves a two-step process. First, a Knoevenagel condensation with a β-ketoester, such as ethyl acetoacetate, to form a 1,3-dicarbonyl precursor, followed by cyclization with hydrazine hydrate.

Experimental Protocol

Step 1: Knoevenagel Condensation

Follow the protocol for Knoevenagel condensation described in Section 2, using ethyl acetoacetate as the active methylene compound.

Step 2: Pyrazole Formation

-

Dissolve the α,β-unsaturated product from Step 1 (1.0 eq.) in ethanol.

-

Add hydrazine hydrate (1.2 eq.) to the solution.

-

Reflux the mixture for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent in vacuo.

-

Purify the residue by column chromatography or recrystallization to yield the desired pyrazole derivative.

Data Presentation

| Step | Reactants | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Intermediate/Product | Yield (%) |

| 1 | Aldehyde + Ethyl Acetoacetate | Piperidine | Ethanol | Reflux | 3-4 | α,β-Unsaturated Ketoester | 85-95 (estimated) |

| 2 | α,β-Unsaturated Ketoester + Hydrazine Hydrate | - | Ethanol | Reflux | 4-6 | Pyrazole Derivative | 70-85 (estimated) |

Note: Yields are proposed based on standard synthetic transformations.

Logical Relationship Diagram

Caption: Two-step synthesis of pyrazole derivatives.

References

- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 2. Biginelli Reaction [organic-chemistry.org]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 4. Synthesis, characterization and biological evaluation of dihydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. bhu.ac.in [bhu.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde: A Versatile Precursor for the Synthesis of Bioactive Molecules

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction